2-Acetyl-3-(methylamino)but-2-enenitrile
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Overview
Description
2-Acetyl-3-(methylamino)but-2-enenitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative that features both an acetyl group and a methylamino group attached to a but-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(methylamino)but-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 2-acetylbut-2-enenitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-(methylamino)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acetyl and methylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Acetyl-3-(methylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Acetyl-3-(methylamino)but-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbut-2-enenitrile: Lacks the methylamino group, making it less versatile in certain reactions.
3-Methylamino-2-butenenitrile: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
2-Acetyl-3-(methylamino)but-2-enenitrile is unique due to the presence of both acetyl and methylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-acetyl-3-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c1-5(9-3)7(4-8)6(2)10/h9H,1-3H3 |
InChI Key |
KGIKMJBYLCEHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)C)NC |
Origin of Product |
United States |
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